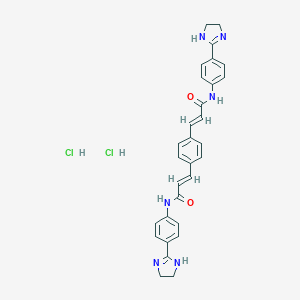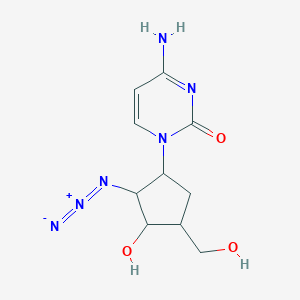
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is a synthetic compound that has gained significant attention in scientific research. It is a nucleoside analog that has been used in the development of antiviral drugs.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves the inhibition of viral reverse transcriptase. The compound is a nucleoside analog that mimics the structure of the natural nucleosides present in DNA. When the viral reverse transcriptase incorporates the compound into the viral DNA, it causes termination of the DNA chain, thereby preventing further replication of the virus.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone have been studied extensively. The compound has been found to be well-tolerated and has a low toxicity profile. However, it can cause some adverse effects such as nausea, vomiting, and diarrhea. In addition, the compound has been found to have some potential for causing DNA damage and mutagenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in lab experiments is its antiviral properties. The compound has been found to be effective against a range of viruses, which makes it a valuable tool for studying viral replication and developing antiviral drugs. However, one of the limitations of using the compound is its potential for causing DNA damage and mutagenesis. This can make it difficult to use the compound in studies that involve DNA analysis.
Orientations Futures
There are several future directions for the use of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in scientific research. One area of interest is the development of new antiviral drugs based on the structure of the compound. Another area of interest is the use of the compound in cancer treatment. There is also potential for using the compound in gene therapy, as it can be incorporated into DNA to prevent replication. Further studies are needed to fully understand the potential uses and limitations of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in scientific research.
Méthodes De Synthèse
The synthesis of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves the reaction of 2-azido-3,4-dihydroxymethylcyclopent-1-ene with 4-amino-2(1H)-pyrimidinone. The reaction is carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The resulting compound is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has been used in scientific research for its antiviral properties. It has been found to be effective against a range of viruses such as HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). The compound works by inhibiting the activity of viral reverse transcriptase, an enzyme that is essential for the replication of the virus. In addition to its antiviral properties, 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has also been studied for its potential use in cancer treatment.
Propriétés
Numéro CAS |
111795-59-6 |
|---|---|
Nom du produit |
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
Formule moléculaire |
C10H14N6O3 |
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
4-amino-1-[2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O3/c11-7-1-2-16(10(19)13-7)6-3-5(4-17)9(18)8(6)14-15-12/h1-2,5-6,8-9,17-18H,3-4H2,(H2,11,13,19) |
Clé InChI |
XSOIFZFGJWIAOQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)N=[N+]=[N-])O)CO |
SMILES canonique |
C1C(C(C(C1N2C=CC(=NC2=O)N)N=[N+]=[N-])O)CO |
Synonymes |
4-AAHCP 4-amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



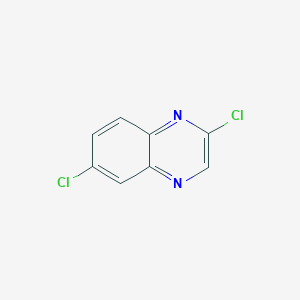
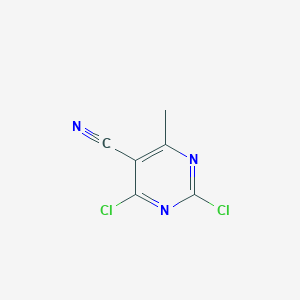
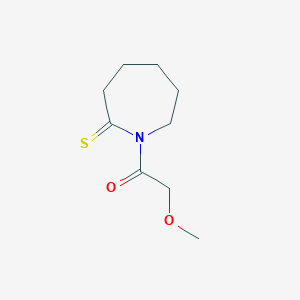


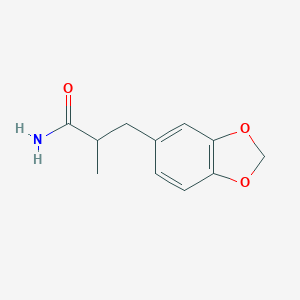
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
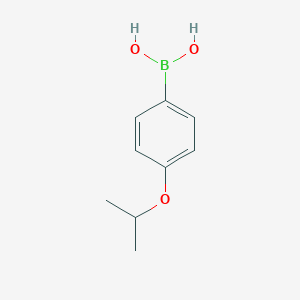
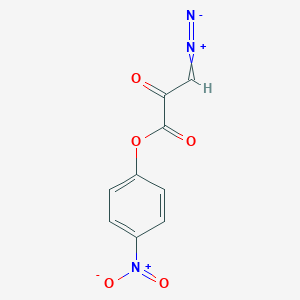
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
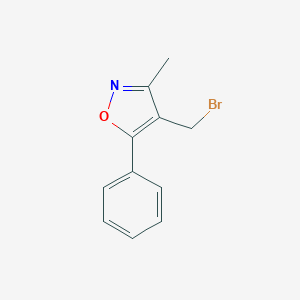
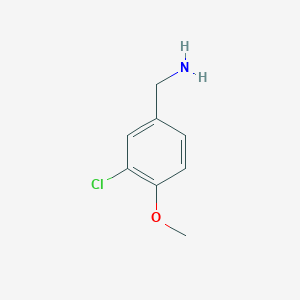
![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
